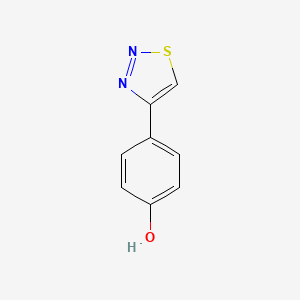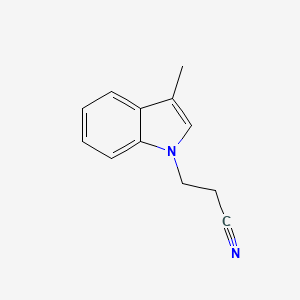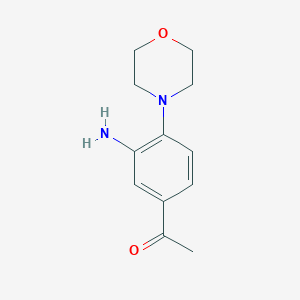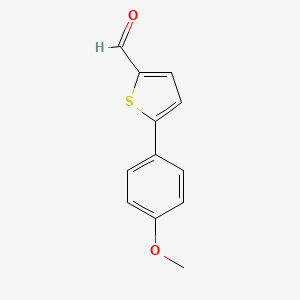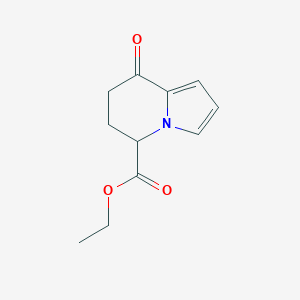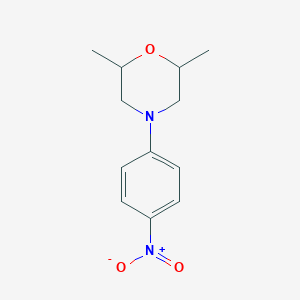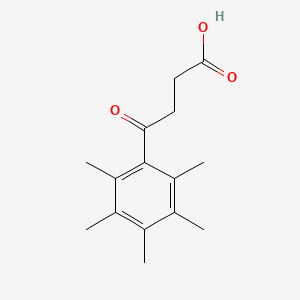
4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a pentamethyl-substituted phenyl group attached to a butyric acid moiety with a ketone functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4,5,6-pentamethylbenzene and butyric acid derivatives.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2,3,4,5,6-pentamethylbenzene is acylated with a butyric acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the ketone functional group at the fourth position of the butyric acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of high-purity reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that interact with biological molecules, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,3,4,5,6-Pentamethylphenyl)butanoic acid: Similar structure but lacks the ketone functional group.
4-Methyl-N-(2,3,4,5,6-pentamethylphenyl)benzenesulfonamide: Contains a sulfonamide group instead of a butyric acid moiety.
Properties
IUPAC Name |
4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-9(2)11(4)15(12(5)10(8)3)13(16)6-7-14(17)18/h6-7H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUMZUANJPNQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384497 |
Source


|
| Record name | 4-Oxo-4-(pentamethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765269-95-2 |
Source


|
| Record name | 4-Oxo-4-(pentamethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
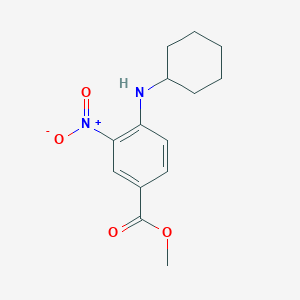
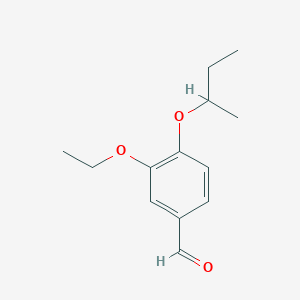
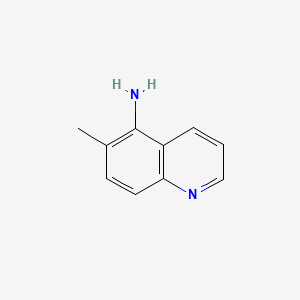
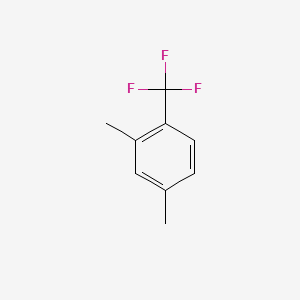
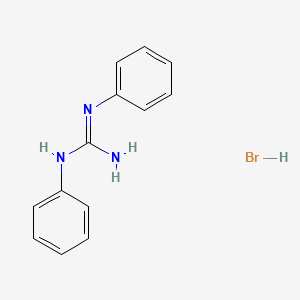
![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)
